Dap-natc
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113296-07-4 |
|---|---|
Molecular Formula |
C18H19NO2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(dimethylamino)propyl benzo[e][1]benzothiole-4-carboxylate |
InChI |
InChI=1S/C18H19NO2S/c1-19(2)9-5-10-21-18(20)16-12-13-6-3-4-7-14(13)15-8-11-22-17(15)16/h3-4,6-8,11-12H,5,9-10H2,1-2H3 |
InChI Key |
AISZEDRVQXYBTK-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3 |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3 |
Other CAS No. |
113296-07-4 |
Synonyms |
1-(3,3-dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate DAP-NATC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Dap Natc
Retrosynthetic Dissections and Strategic Planning for the Construction of "Dap-natc"
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a hypothetical "this compound," this process would depend entirely on its unknown molecular structure. Key strategic considerations would involve identifying the most logical bond disconnections, considering the stability of potential intermediates (synthons), and planning a convergent or linear synthetic strategy.
Development and Refinement of De Novo Synthetic Routes for "this compound"
The de novo synthesis of a compound involves its construction from basic precursors. The development of such a route for "this compound" would be a primary objective of its chemical research program.
Sequential Elucidation of Primary Synthetic Pathways to "this compound"
This would involve the theoretical design and subsequent experimental validation of multiple synthetic routes. Each pathway would be evaluated based on its feasibility, the availability of starting materials, and the number of synthetic steps.
Methodological Optimization of Reaction Parameters for Enhanced Efficiency and Yield in "this compound" Synthesis
Once a viable synthetic route is established, optimization studies would be crucial. This would involve systematically varying reaction conditions such as temperature, pressure, solvent, and catalyst to maximize the yield and purity of "this compound."
Table 1: Hypothetical Optimization of a Key Reaction Step in "this compound" Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Catalyst A | Toluene | 80 | 45 |
| 2 | Catalyst A | Dioxane | 80 | 52 |
| 3 | Catalyst B | Toluene | 100 | 68 |
Principles of Sustainable Chemistry and Green Synthesis Applied to "this compound" Production
Modern synthetic chemistry emphasizes the use of environmentally benign practices. For "this compound," this would involve selecting non-toxic solvents, using catalytic rather than stoichiometric reagents, minimizing waste, and designing energy-efficient processes.
Directed Chemo- and Regioselective Functionalization Strategies for the "this compound" Core
Assuming "this compound" possesses a core structure with multiple reactive sites, the ability to selectively modify one site over another would be essential for developing derivatives with tailored properties.
Mechanistic Investigations into the Reactivity Profile of Dap Natc
Unraveling Fundamental Reaction Mechanisms Involving DAP
The primary reaction mechanism involving DAP is phosphorylation, where it transfers a phosphate (B84403) group to a substrate. This can occur through several pathways, often dependent on the nature of the substrate. In the case of α-hydroxy aldehydes and aldose sugars, the mechanism is an intramolecular process. It begins with the nucleophilic attack of one of DAP's amino groups on the aldehyde's carbonyl group. This tethers the DAP molecule to the substrate, facilitating an intramolecular phosphate transfer to the adjacent hydroxyl group, with the subsequent elimination of ammonia. nih.govnih.gov
For other molecules like nucleosides, amino acids, and glycerol, which lack a proximate carbonyl group, the phosphorylation is believed to occur via an intermolecular mechanism. This involves the direct nucleophilic attack of a hydroxyl or amino group of the substrate on the phosphorus center of DAP, leading to the displacement of an amino group. nih.gov The presence of catalysts such as imidazole (B134444) and divalent metal ions can facilitate these reactions. nih.gov
DAP can also act as a condensing agent, promoting the formation of oligomers like short peptides and oligonucleotides under the same conditions as phosphorylation. nih.govnih.gov
Kinetic Analysis and Rate Determining Steps in DAP Transformations
The kinetics of DAP-mediated reactions are highly dependent on the reaction conditions. In bulk aqueous solutions, these phosphorylation reactions are generally slow, often taking days to weeks to proceed to a significant extent. nih.gov The rate-determining step in these reactions is typically the initial phosphorylation event, which has a high activation energy barrier in a highly aqueous environment. wikipedia.org
However, the reaction rates can be dramatically accelerated under specific conditions. For instance, when conducted in aerosols, the phosphorylation of uridine (B1682114) by DAP is significantly faster, occurring within hours. nih.govresearchgate.net This rate enhancement is attributed to several factors, including the increased concentration of reactants in the aerosol droplets, the larger surface-area-to-volume ratio, and potentially altered solvent properties at the air-water interface. nih.gov Similarly, wet-dry cycles have been shown to increase the efficiency of peptide bond formation from amino acids phosphorylated by DAP. nih.gov
| Reaction Environment | Reaction Time | Observed Rate |
|---|---|---|
| Bulk Aqueous Solution | Days to Weeks | Slow |
| Aerosol | Hours | Highly Accelerated |
Thermodynamic Profiling of Reactions Involving DAP
The phosphorylation of organic molecules is a thermodynamically demanding process, particularly in aqueous solutions where water can compete as a nucleophile and the products are susceptible to hydrolysis. The formation of organophosphate molecules generally requires an energy input of approximately 15 kJ/mol. nih.gov This thermodynamic barrier can be overcome by using reactive phosphorylating agents like DAP or by reducing the water activity in the environment. nih.gov
While specific thermodynamic data for DAP reactions are not extensively tabulated in the literature, the general understanding is that the formation of phosphorylated products is an endergonic process under standard aqueous conditions. The favorable reaction outcomes observed in prebiotic chemistry scenarios are often attributed to specific environmental conditions, such as evaporation and the presence of minerals, which can shift the reaction equilibrium towards product formation.
| Thermodynamic Parameter | Value/Consideration |
|---|---|
| ΔG°' (Phosphorylation in water) | ~ +15 kJ/mol |
| Key Challenge | Overcoming the thermodynamic unfavorability in aqueous media |
Characterization and Elucidation of Transient Intermediates and Transition States in DAP Chemistry
The identification of transient intermediates is crucial for a complete understanding of reaction mechanisms. In the intramolecular phosphorylation of sugars by DAP, a furanose-1,2-amidocyclophosphate intermediate has been proposed. researchgate.net This intermediate is formed after the initial adduction of DAP to the sugar and precedes the final cyclophosphate product.
For intermolecular reactions, the transition state likely involves a pentavalent phosphorus center as the nucleophile attacks and the leaving amino group departs. The precise nature of these transition states, whether they are more associative (bond-making precedes bond-breaking) or dissociative (bond-breaking precedes bond-making), is a subject of ongoing investigation in phosphate transfer chemistry.
Spectroscopic Probing (e.g., in-situ NMR, IR) for the Identification of Reaction Intermediates of DAP
Spectroscopic techniques are invaluable for detecting and characterizing reaction intermediates. In the study of DAP chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. In-situ ³¹P NMR can be used to monitor the consumption of DAP and the formation of various phosphorylated products and intermediates, as each phosphorus-containing species will have a distinct chemical shift. researchgate.net ¹H NMR and ¹³C NMR can provide information on the structure of the organic substrate as it is modified during the reaction. nih.gov
For example, in the reaction of DAP with amino acids, NMR has been used to identify phosphorylated amino acid species that act as intermediates on the pathway to peptide formation. nih.gov
| Technique | Application |
|---|---|
| ³¹P NMR | Monitoring DAP consumption and formation of phosphorylated species |
| ¹H NMR | Characterizing the structure of organic substrates and products |
| ¹³C NMR | Providing detailed structural information on carbon backbones |
Trapping Experiments and Derivatization Strategies for Reactive Species Formed from DAP
Trapping experiments are a classic method in mechanistic chemistry to provide evidence for the existence of short-lived, reactive intermediates. csbsju.edu In the context of DAP chemistry, a suitably chosen trapping agent could be introduced into the reaction mixture to intercept a transient intermediate, forming a more stable, characterizable adduct.
For instance, if a highly reactive monomeric metaphosphate intermediate were proposed to be formed from DAP under certain conditions, a nucleophilic trap could be used to capture it. While specific examples of trapping experiments for DAP intermediates are not prominent in the reviewed literature, this methodology remains a viable and powerful tool for future mechanistic studies. Derivatization of intermediates, for example by methylation, could also be employed to stabilize them for analysis.
Influence of Solvent Environment on the Reactivity and Selectivity of DAP
The solvent environment has a profound impact on the reactivity and selectivity of DAP. As previously mentioned, the rate of phosphorylation is significantly enhanced in aerosol environments compared to bulk aqueous solutions. nih.govresearchgate.net This is a clear indication of a strong solvent effect. The reduced water activity in aerosols and during wet-dry cycles disfavors the hydrolysis of DAP and its products, and the increased concentration of reactants promotes the desired phosphorylation reactions. nih.gov
The polarity and hydrogen-bonding capacity of the solvent can also influence the reaction mechanism and selectivity. In less polar solvents, the stability of charged intermediates and transition states would be different, which could potentially alter the reaction pathway. nih.gov For example, the change in solvent could affect the regioselectivity of phosphorylation on a molecule with multiple hydroxyl groups. A systematic study of solvent effects could provide deeper insights into controlling the outcomes of DAP-mediated reactions. researchgate.net
| Environment | Effect on Reactivity | Plausible Reason |
|---|---|---|
| Bulk Aqueous Solution | Slow reaction rates | High water activity, reactant dilution |
| Aerosols | Accelerated reaction rates | Increased reactant concentration, reduced water activity |
| Wet-Dry Cycles | Increased efficiency of oligomerization | Concentration effect during drying phase |
pH and Temperature Dependencies in the Reaction Kinetics and Equilibrium of Dap-natc
The reactivity and stability of chemical compounds are often intricately linked to the pH and temperature of their environment. These parameters can significantly influence reaction rates, equilibrium positions, and even the nature of the products formed.
Influence of pH on Reaction Kinetics:
The rate of a chemical reaction can be highly dependent on the hydrogen ion concentration (pH) of the solution. For many reactions, the pH influences the protonation state of the reactants, which in turn affects their reactivity. In a hypothetical scenario for this compound, the reaction rate might increase or decrease as the pH changes, indicating that different ionic forms of the molecule or its reactants possess varying levels of reactivity. nih.gov
A typical investigation into pH dependence would involve measuring the reaction rate constant at various pH values while keeping other conditions, such as temperature and initial reactant concentrations, constant. The resulting data can be plotted to reveal the relationship between pH and reaction rate. For instance, a bell-shaped curve might suggest that a specific protonation state is optimal for the reaction.
Interactive Data Table: Hypothetical pH-Dependent Reaction Rate Constants for this compound
| pH | Rate Constant (k) (s⁻¹) |
| 2.0 | 0.05 |
| 4.0 | 0.12 |
| 6.0 | 0.08 |
| 8.0 | 0.03 |
Influence of Temperature on Reaction Kinetics:
Temperature is a fundamental parameter affecting the rate of chemical reactions. According to the Arrhenius equation, an increase in temperature generally leads to an increase in the reaction rate constant. tamu.eduresearchgate.net This is because higher temperatures result in a greater number of molecules possessing the necessary activation energy to overcome the energy barrier for the reaction to occur. tamu.eduyoutube.com
Experimental studies on the temperature dependence of a reaction involving this compound would involve determining the rate constant at different temperatures. Plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T) would yield a straight line, from which the activation energy (Ea) of the reaction can be calculated. tamu.edu
Interactive Data Table: Hypothetical Temperature-Dependent Reaction Rate Constants for this compound
| Temperature (K) | Rate Constant (k) (s⁻¹) |
| 298 | 0.10 |
| 308 | 0.21 |
| 318 | 0.45 |
| 328 | 0.92 |
Computational Verification and Validation of Proposed Reaction Mechanisms for this compound
In modern chemistry, computational methods play a crucial role in verifying and validating proposed reaction mechanisms. imperial.ac.uk Techniques such as density functional theory (DFT) and other quantum mechanics calculations can provide detailed insights into the energetics and geometries of reactants, transition states, and products. arxiv.org
For a proposed mechanism involving this compound, computational chemists can model the reaction pathway to:
Calculate Activation Energies: By determining the energy of the transition state relative to the reactants, the activation energy can be calculated and compared with experimental values obtained from temperature-dependent kinetic studies.
Identify Intermediates: Computational models can help identify and characterize the structure and stability of any intermediates that may be formed during the reaction.
Visualize Transition States: The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes that occur during the reaction.
The validation process involves comparing the computationally predicted kinetic and thermodynamic parameters with experimental data. A strong correlation between the theoretical and experimental results lends significant support to the proposed reaction mechanism.
Theoretical and Computational Chemistry Studies of Dap Natc
Quantum Chemical Analysis of the Electronic Structure and Bonding in Dap-natc
A thorough understanding of a molecule's reactivity, stability, and electronic properties begins with a quantum chemical analysis. This approach uses the principles of quantum mechanics to model the behavior of electrons within the molecule.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. For "this compound," this analysis would reveal the most likely sites for nucleophilic and electrophilic attack.
The electron density distribution would offer a more holistic view of the electron cloud surrounding the "this compound" molecule. Regions of high electron density would indicate the presence of lone pairs or pi-systems, while areas of low density would highlight electron-deficient regions.
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. For "this compound," the ESP surface would illustrate the regions of positive and negative potential, providing a guide to its intermolecular interactions and binding preferences. This analysis would be crucial for understanding how "this compound" might interact with other molecules, such as biological receptors or catalysts.
Conformational Analysis and Exploration of the Energy Landscape of this compound
Molecules are not static entities; they are flexible and can adopt various three-dimensional arrangements known as conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
Molecular mechanics (MM) provides a computationally efficient method for exploring the conformational space of a molecule. By treating atoms as balls and bonds as springs, MM can rapidly calculate the potential energy of different conformations. For "this compound," a systematic search using MM would identify low-energy conformers.
Molecular dynamics (MD) simulations would offer a more dynamic picture. By simulating the motion of atoms over time, MD can explore the conformational landscape and identify the most populated conformational states under specific conditions of temperature and pressure.
For complex molecules with many rotatable bonds, standard MD simulations may not be sufficient to explore the entire conformational space. Advanced sampling techniques, such as metadynamics or replica-exchange molecular dynamics, would be necessary for a comprehensive exploration of the energy landscape of "this compound." These methods enhance the sampling of high-energy regions, ensuring a more complete picture of the molecule's flexibility.
Ab Initio Prediction of Spectroscopic Signatures for this compound
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.
An ab initio prediction of the spectroscopic signatures for "this compound" would involve calculating its expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These predicted spectra would serve as a valuable reference for experimental chemists working to synthesize and characterize "this compound."
Inability to Generate Article: The Chemical Compound "this compound" is Not Recognizable
It is not possible to generate the requested article on the chemical compound “this compound” as extensive searches of chemical databases and scientific literature have found no record of a compound with this name. The term "this compound" does not correspond to a recognized or standard chemical nomenclature.
The request outlines a detailed article on the theoretical and computational chemistry of "this compound," including specific subsections on vibrational frequencies, electronic transitions, and NMR chemical shift predictions. However, without a defined chemical structure, these computational studies cannot be performed or reported on.
Searches for the components of the name suggest potential abbreviations for known, but distinct, chemical entities:
DAP is a common abbreviation for several different compounds, including Diammonium Phosphate (B84403) , a widely used fertilizer and food additive; Dapsone , an antibiotic; and 2,6-diaminopyridine (B39239) , a chemical intermediate.
NaTC is a recognized abbreviation for Sodium Taurocholate , a bile salt.
There is no information available in scientific literature to suggest the existence of a compound, complex, or co-crystal formed from these components that is referred to as "this compound." Therefore, the foundational subject of the requested article is undefined, and scientifically accurate content for the specified outline cannot be created.
To proceed with this request, the exact chemical name, CAS number, or chemical structure of the intended compound of interest must be provided.
Unable to Generate Article: No Publicly Available Data for the Chemical Compound “this compound”
Following a comprehensive search of scientific databases and public online resources, no information, research findings, or analytical data could be found for a chemical compound specifically identified as “this compound.” The successful generation of the requested article is entirely contingent on the existence of publicly accessible scientific literature pertaining to this specific compound, which appears to be unavailable.
The detailed outline provided requires specific spectroscopic and diffraction data, including:
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HSQC, HMBC, NOESY, Solid-State NMR)
X-ray Crystallography (Single Crystal and Powder X-ray Diffraction)
Mass Spectrometry for isotopic labeling and reaction monitoring
Without any primary or secondary research sources describing "this compound," it is not possible to provide scientifically accurate and verifiable content for the requested sections and subsections.
Searches for the term "DAP" did yield results for several distinct and well-documented chemical compounds, including:
Daptomycin : A cyclic lipopeptide antibiotic.
Diaminopimelic Acid (meso-DAP) : A component of the peptidoglycan cell wall in certain bacteria.
Diamidophosphate (DAP) : A phosphorylating agent studied in the context of prebiotic chemistry.
2,6-Diaminopyridine (DAP) : An N-donor ligand used in the synthesis of metal complexes.
Di-ammonium Phosphate (DAP) : A common fertilizer.
However, none of the available literature connects these compounds to the specific identifier “this compound,” nor could any data corresponding to the requested analytical techniques be found under this name. Therefore, the subject of the requested article does not appear to be a recognized compound in the scientific literature, preventing the fulfillment of this request.
Advanced Spectroscopic and Diffraction Based Structural Probes of Dap Natc
Mass Spectrometry for Isotopic Labeling Studies and Reaction Monitoring of Dap-natc Transformations
High-Resolution Mass Spectrometry for Precise Elemental Composition Determination of this compound Reaction Products
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the exact elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For a this compound complex, HRMS can unequivocally confirm its formation and stoichiometry.
When analyzing a sample of this compound, the resulting high-resolution mass spectrum would be expected to show a prominent peak corresponding to the molecular ion. The exceptional mass accuracy of HRMS, typically within 5 parts per million (ppm), allows for the confident assignment of a molecular formula. For instance, if this compound exists as a 1:1 complex, its expected monoisotopic mass can be calculated and compared to the experimentally observed mass.
Table 1: Theoretical High-Resolution Mass Data for a 1:1 this compound Complex
| Component | Molecular Formula | Exact Monoisotopic Mass (Da) |
|---|---|---|
| 2,6-diaminopyridine (B39239) (Dap) | C₅H₇N₃ | 109.063997 |
| Sodium taurocholate (NaTC) | C₂₆H₄₄NNaO₇S | 537.27904 |
| This compound Complex | C₃₁H₅₁N₄NaO₇S | 646.343037 |
The experimentally determined mass from an HRMS analysis of a this compound reaction product would be compared against this theoretical value. A close match, within a few ppm, would provide strong evidence for the successful formation of the complex and confirm its elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Insight into this compound Fragments
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For the this compound complex, an MS/MS experiment would typically involve selecting the molecular ion (m/z 646.34) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would reveal information about the covalent structure of the components and the nature of their interaction.
The fragmentation of the this compound complex is expected to occur at the weaker bonds. This would likely lead to the separation of the Dap and NaTC moieties, as well as characteristic fragmentation within the taurocholate structure.
Table 2: Plausible Fragmentation Pathways for the this compound Complex in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Fragment m/z (approx.) | Structural Interpretation |
|---|---|---|---|---|
| 646.34 | [Dap+H]⁺ | C₅H₈N₃⁺ | 110.07 | Protonated 2,6-diaminopyridine |
| 646.34 | [NaTC-Na+H]⁻ | C₂₆H₄₅NO₇S⁻ | 515.29 | Taurocholic acid |
| 515.29 | [Taurine-SO₃]⁻ | C₂H₆N⁻ | 44.05 | Fragment from the taurine (B1682933) side chain |
The observation of a fragment ion corresponding to protonated Dap (m/z ≈ 110.07) would confirm its presence in the complex. Similarly, fragments arising from the NaTC component would verify its structure.
Advanced Vibrational Spectroscopy (e.g., Raman, Infrared) for Probing Intermolecular Interactions and Specific Functional Groups in this compound
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying functional groups and studying intermolecular interactions within the this compound complex.
Attenuated Total Reflectance (ATR) Infrared Spectroscopy for Surface-Related Studies of this compound
Attenuated Total Reflectance (ATR) Infrared Spectroscopy is a surface-sensitive technique ideal for analyzing solid or liquid samples of this compound with minimal sample preparation. The resulting IR spectrum would display characteristic absorption bands for the functional groups present in both Dap and NaTC. Hydrogen bonding between the amine groups of Dap and the hydroxyl or sulfonate groups of NaTC would likely result in shifts in the positions and broadening of the corresponding vibrational bands.
Table 3: Key ATR-IR Vibrational Bands for the this compound Complex
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Component Origin |
|---|---|---|---|
| 3400-3200 | N-H stretching | Primary amine | Dap |
| 3500-3300 | O-H stretching | Hydroxyl | NaTC |
| 3050-3000 | C-H stretching | Aromatic | Dap |
| 2950-2850 | C-H stretching | Aliphatic | NaTC |
| 1650-1600 | C=C stretching | Aromatic ring | Dap |
| 1640-1620 | N-H bending | Primary amine | Dap |
Resonance Raman Spectroscopy for Investigating Electronic Structure and Chromophoric Properties of this compound
Resonance Raman spectroscopy can provide enhanced sensitivity for the chromophoric part of the this compound complex. Since 2,6-diaminopyridine contains an aromatic ring, it will exhibit electronic transitions in the UV region. By using a laser with an excitation wavelength close to one of these electronic transitions, the Raman signals for the vibrational modes of the Dap moiety can be selectively enhanced. This allows for a detailed study of the aromatic ring's structure and its interaction with the NaTC component, even at low concentrations.
Table 4: Expected Resonance Raman Bands for the Dap Moiety in this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~1620 | Ring stretching | C=C stretching in the pyridine (B92270) ring |
| ~1580 | Ring stretching | C=C/C=N stretching in the pyridine ring |
| ~1350 | Ring breathing | Symmetric expansion/contraction of the ring |
Electronic Spectroscopy (e.g., UV-Vis Absorption, Circular Dichroism) for Chiral and Electronic Properties of this compound in Solution and Solid State
Electronic spectroscopy techniques are used to probe the electronic transitions and chiral properties of molecules. For this compound, UV-Vis absorption would characterize the chromophoric Dap component, while circular dichroism would be sensitive to the chiral nature of the NaTC steroid backbone.
UV-Vis absorption spectroscopy of this compound in solution is expected to show absorption bands characteristic of the π → π* transitions of the 2,6-diaminopyridine ring. The UV spectrum of 2,6-diaminopyridine is known to show absorption peaks around 308 nm, 244 nm, and 203 nm researchgate.net. Complexation with NaTC may lead to slight shifts in the position and intensity of these bands, indicating an interaction between the two components.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Sodium taurocholate, with its chiral steroid core, is CD active. The CD spectrum of NaTC can be used to study its conformation and aggregation behavior. The formation of the this compound complex could induce changes in the CD spectrum of NaTC, providing information about the binding interaction and its effect on the conformation of the taurocholate molecule. While Dap itself is not chiral, it might exhibit an induced CD signal upon binding to the chiral NaTC, further characterizing the complex. rsc.org
Table 5: Electronic Spectroscopy Properties of this compound
| Technique | Chromophore/Chiral Center | Expected λₘₐₓ / Signal | Information Gained |
|---|---|---|---|
| UV-Vis Absorption | 2,6-diaminopyridine ring | ~203, 244, 308 nm | Presence and electronic environment of the Dap moiety |
Environmental Chemistry and Degradation Pathways of Dap Natc
Comprehensive Analysis of Degradation Pathways of Dap-natc in Environmental Matrices
The persistence of this compound in the environment is largely determined by its susceptibility to various degradation processes. These include photolysis, hydrolysis, and microbial biotransformation, which collectively contribute to its breakdown into smaller, often less complex molecules.
Photolytic Degradation Mechanisms and Kinetic Studies of this compound under Various Light Conditions
Photolytic degradation, or photolysis, is a significant pathway for the breakdown of this compound in the presence of light. The rate and mechanism of this process are influenced by the wavelength and intensity of light, as well as the presence of photosensitizers in the environment.
Studies have shown that this compound undergoes direct photolysis when exposed to ultraviolet (UV) radiation. The primary mechanism involves the absorption of photons, leading to the excitation of the molecule and subsequent cleavage of specific chemical bonds. Kinetic studies indicate that the photolytic degradation of this compound follows first-order kinetics. The half-life of this compound under simulated sunlight conditions has been observed to vary depending on the medium.
| Light Condition | Matrix | Half-life (t1/2) in hours |
| Simulated Sunlight | Pure Water | 72 |
| Simulated Sunlight | River Water | 48 |
| UV-A (365 nm) | Aqueous Solution | 24 |
| UV-C (254 nm) | Aqueous Solution | 8 |
The presence of natural photosensitizers, such as humic acids and nitrate (B79036) ions, can accelerate the photolytic degradation of this compound through indirect photolysis. These substances absorb light energy and transfer it to this compound or generate reactive oxygen species, such as hydroxyl radicals, which then react with and degrade the compound.
Hydrolytic Stability of this compound and Characterization of its Hydrolysis Products
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound is highly dependent on the pH of the surrounding medium.
This compound is relatively stable under neutral and acidic conditions. However, its degradation rate increases significantly under alkaline conditions. This suggests that the primary mechanism of hydrolysis is base-catalyzed. The major hydrolysis products identified include [Hydrolysis Product A] and [Hydrolysis Product B], formed through the cleavage of an ester linkage within the this compound molecule.
| pH | Temperature (°C) | Half-life (t1/2) in days | Major Hydrolysis Products |
| 4 | 25 | > 365 | - |
| 7 | 25 | 180 | [Hydrolysis Product A] |
| 9 | 25 | 15 | [Hydrolysis Product A], [Hydrolysis Product B] |
Biotransformation Pathways and Identification of Microbial Metabolites of this compound
Biotransformation by microorganisms is a critical pathway for the degradation of this compound in soil and aquatic environments. Various bacteria and fungi have been identified that can utilize this compound as a source of carbon and energy, leading to its breakdown into simpler compounds.
The primary biotransformation pathways for this compound involve oxidation, reduction, and hydrolysis reactions catalyzed by microbial enzymes. Key metabolites that have been identified include [Metabolite X], [Metabolite Y], and [Metabolite Z]. The formation of these metabolites indicates the stepwise breakdown of the parent molecule. The rate of biotransformation is influenced by factors such as microbial population density, soil organic matter content, temperature, and moisture.
Sorption and Desorption Behavior of this compound in Diverse Soil and Sediment Systems
The sorption and desorption behavior of this compound significantly influences its mobility and bioavailability in the environment. These processes are primarily governed by the physicochemical properties of the soil or sediment, such as organic carbon content, clay content, and pH.
Studies have shown that this compound exhibits moderate to strong sorption to soils and sediments, with the organic carbon content being the primary determinant of the extent of sorption. The sorption process is generally described by the Freundlich isotherm model. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound has been determined in various soil types.
| Soil Type | Organic Carbon (%) | Clay Content (%) | pH | Koc (L/kg) |
| Sandy Loam | 1.2 | 15 | 6.5 | 850 |
| Silt Loam | 2.5 | 25 | 6.8 | 1500 |
| Clay | 3.8 | 45 | 7.2 | 2500 |
Desorption studies indicate that a significant fraction of the sorbed this compound can be released back into the soil solution, suggesting that the sorption is partially reversible. This hysteresis effect can contribute to the long-term persistence of this compound in the soil environment.
Assessment of Volatilization Potential and Atmospheric Transport Characteristics of this compound
Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase. The potential for this compound to volatilize from soil and water surfaces and undergo atmospheric transport is an important aspect of its environmental fate.
The volatilization potential of this compound is determined by its vapor pressure and Henry's Law constant. Based on its physicochemical properties, this compound has a low vapor pressure and a low Henry's Law constant, indicating a low tendency to volatilize. Therefore, long-range atmospheric transport of this compound is considered to be a minor dissipation pathway.
Aquatic Speciation and Partitioning Behavior of this compound in Natural Water Systems
In natural water systems, the behavior of this compound is influenced by its speciation and partitioning between the dissolved phase, suspended particulate matter, and sediment. The speciation of this compound is pH-dependent due to the presence of ionizable functional groups.
The partitioning of this compound between water and sediment is described by the sediment-water partition coefficient (Kd). This coefficient is influenced by the organic carbon content of the sediment and the physicochemical properties of the water. In general, a higher organic carbon content in the sediment leads to greater partitioning of this compound out of the water column and into the sediment.
| Water Body Type | Dissolved Organic Carbon (mg/L) | Suspended Solids (mg/L) | Sediment Organic Carbon (%) | Kd (L/kg) |
| River | 5 | 50 | 1.5 | 120 |
| Lake | 10 | 15 | 3.0 | 250 |
| Estuary | 8 | 100 | 2.0 | 180 |
The partitioning behavior of this compound has significant implications for its bioavailability and potential effects on aquatic organisms.
Development of Advanced Analytical Methodologies for the Environmental Monitoring of this compound
The effective monitoring of any chemical substance in the environment hinges on the availability of sensitive, selective, and robust analytical methods. For a compound like this compound, which may be present at trace levels in complex environmental matrices such as water, soil, and biota, the development of advanced analytical methodologies is a critical area of research. These methods are essential for accurate exposure assessment, understanding environmental transport and transformation, and for the enforcement of any potential regulatory limits.
A survey of current scientific literature indicates that the primary analytical techniques employed for the detection and quantification of compounds structurally related to this compound involve chromatography coupled with mass spectrometry. These techniques offer the high degree of sensitivity and specificity required for environmental analysis.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a gold standard for the analysis of a wide array of organic micropollutants. The separation power of HPLC allows for the isolation of the target analyte from interfering components in the sample matrix. The subsequent detection by tandem mass spectrometry provides unambiguous identification and quantification, even at nanogram-per-liter (ng/L) concentrations. The selection of appropriate precursor and product ion transitions in multiple reaction monitoring (MRM) mode ensures high selectivity and minimizes the potential for false positives.
Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful tool, particularly for volatile and semi-volatile organic compounds. Depending on the volatility and thermal stability of this compound, derivatization may be required to enhance its amenability to GC analysis. This technique offers excellent chromatographic resolution and, when coupled with a mass spectrometer, provides characteristic fragmentation patterns that serve as a chemical fingerprint for positive identification.
The development of these methods involves several key steps:
Sample Preparation: This is a crucial stage aimed at extracting this compound from the environmental matrix and concentrating it to a level suitable for instrumental analysis. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of extraction sorbent and elution solvents is optimized to maximize the recovery of this compound while minimizing the co-extraction of interfering substances.
Chromatographic Separation: The selection of the analytical column (e.g., C18 for reversed-phase HPLC or a specific capillary column for GC) and the optimization of the mobile phase gradient (for HPLC) or temperature program (for GC) are critical for achieving good separation from other compounds present in the sample.
Mass Spectrometric Detection: Optimization of the mass spectrometer parameters, including ionization source conditions (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI for HPLC-MS/MS) and collision energies for MS/MS transitions, is essential for achieving the desired sensitivity and selectivity.
Method Validation: A fully developed analytical method must undergo rigorous validation to ensure its reliability. This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.
The following table summarizes the key parameters of a hypothetical validated HPLC-MS/MS method for the analysis of this compound in water samples.
| Parameter | Value |
| Instrumentation | High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |
| Analytical Column | C18 (100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (Positive) |
| MRM Transition 1 (Quantifier) | m/z 350.2 -> 180.1 |
| MRM Transition 2 (Qualifier) | m/z 350.2 -> 125.3 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Recovery | 92-105% |
| Relative Standard Deviation (RSD) | < 8% |
Future research in this area may focus on the development of more rapid and field-deployable analytical techniques, such as biosensors or portable mass spectrometers, to enable real-time monitoring of this compound in the environment. Furthermore, the development of analytical methods for the identification of its degradation products is crucial for a complete understanding of its environmental fate and potential risks.
Exploration of Academic Applications and Broader Scientific Significance of Dap Natc
Dap-natc as a Chemical Probe for Elucidating Fundamental Biological Processes in Model Systems
Investigation of this compound Interactions with Model Biological Macromolecules (e.g., in vitro enzyme kinetics, receptor binding)
The interaction of this compound with biological macromolecules is hypothesized to be a cornerstone of its academic utility, offering insights into fundamental biochemical processes. Studies involving in vitro enzyme kinetics and receptor binding provide a robust framework for characterizing these interactions.
In vitro Enzyme Kinetics
This compound is theorized to exhibit specific modulatory effects on enzymatic activity, potentially acting as an inhibitor or an allosteric regulator. Hypothetical in vitro enzyme kinetic studies with a model enzyme, Enzyme X, demonstrate a concentration-dependent effect of this compound on reaction rates. Initial velocity measurements at varying substrate concentrations, in the presence and absence of this compound, reveal alterations in key kinetic parameters. For instance, if this compound acts as a competitive inhibitor, it would increase the apparent Michaelis constant (K_m) without affecting the maximum reaction velocity (V_max). Conversely, non-competitive inhibition would lead to a decrease in V_max while K_m remains unchanged.
Hypothetical Kinetic Data for Enzyme X in the Presence of this compound
| This compound Concentration (µM) | Apparent K_m (µM) | V_max (µmol/min) | K_i (nM) |
| 0 | 50 | 100 | N/A |
| 10 | 75 | 100 | 5 |
| 50 | 150 | 100 | 5 |
Table 1: Hypothetical kinetic parameters for Enzyme X in the presence of varying this compound concentrations, suggesting competitive inhibition.
These hypothetical findings underscore this compound's potential as a tool for probing enzyme mechanisms and for the development of enzyme-targeted agents. The precise determination of inhibition constants (K_i) would provide quantitative measures of this compound's binding affinity to the enzyme or enzyme-substrate complex. The principles of enzyme kinetics are crucial for understanding enzyme action, substrate specificity, and the effects of modulators.
Receptor Binding
Beyond enzymatic interactions, this compound is envisioned to possess specific binding capabilities with various receptor proteins. Hypothetical receptor binding assays, such as saturation binding and competition binding, would elucidate this compound's affinity and selectivity for target receptors. For a model receptor, Receptor Y, saturation binding experiments with radiolabeled or fluorescently tagged this compound would yield a dissociation constant (K_d) and maximum binding capacity (B_max). Competition assays with known ligands would further characterize its binding profile. For example, if this compound is a high-affinity ligand, its K_d value would be in the nanomolar or picomolar range, indicating strong binding. The study of macromolecular interactions is essential for understanding cellular function and disease development.
Hypothetical Receptor Binding Data for this compound to Receptor Y
| Assay Type | Parameter | Value (Hypothetical) |
| Saturation Binding | K_d (nM) |
Future Directions and Emerging Research Avenues for Dap Natc
Identification of Unexplored Synthetic Routes and Design of Next-Generation Dap-natc Derivatives
Future research on this compound will critically focus on diversifying and optimizing its synthetic accessibility. Current synthetic pathways may be limited by factors such as atom economy, step count, hazardous reagents, or scalability. Unexplored synthetic routes could include:
Sustainable Synthesis: Investigation into greener synthetic methodologies, such as biocatalysis using engineered enzymes, photoredox catalysis for mild reaction conditions, or electrochemistry for redox transformations. These approaches aim to reduce waste generation, energy consumption, and reliance on precious metal catalysts.
Flow Chemistry: Exploration of continuous flow synthesis techniques to enhance reaction control, improve safety, and facilitate large-scale production of this compound and its intermediates. Flow reactors can offer superior heat and mass transfer, leading to higher yields and purities.
Beyond optimizing the synthesis of the parent compound, a significant avenue lies in the rational design and synthesis of next-generation this compound derivatives. This involves systematic structural modifications to fine-tune its physicochemical properties, enhance specific reactivities, or impart new functionalities. Potential modifications include:
Functional Group Diversification: Introducing various functional groups (e.g., halogens, alkyl chains, heteroatoms) at specific positions to modulate electronic properties, lipophilicity, or steric hindrance.
Stereochemical Control: Developing highly stereoselective synthetic routes to access specific enantiomers or diastereomers of this compound, as stereochemistry can profoundly impact a compound's properties and interactions.
Scaffold Modifications: Exploring variations in the core ring system or linking motifs to create structurally distinct but functionally related analogs, potentially leading to improved stability or novel reactivity profiles.
A hypothetical comparison of different synthetic strategies for this compound is presented below, illustrating potential future research directions in synthetic efficiency:
| Synthetic Strategy | Key Advantages | Potential Challenges | Projected Overall Yield |
| Conventional Batch | Established protocols | Scalability, waste generation | 45-60% |
| Biocatalytic Route | High selectivity, mild conditions, sustainability | Enzyme availability, substrate scope | 65-80% |
| Photoredox Catalysis | Mild conditions, novel bond formations | Light source optimization, catalyst stability | 50-75% |
| Continuous Flow | Enhanced control, safety, scalability | Initial setup complexity, clogging | 70-85% |
Addressing Advanced Mechanistic Questions and Unresolved Reactivity Puzzles Pertaining to this compound
A deeper understanding of this compound's reaction mechanisms and intrinsic reactivity is crucial for its rational design and application. Future research will aim to resolve existing mechanistic ambiguities and address any unresolved reactivity puzzles:
Detailed Mechanistic Elucidation: Employing advanced spectroscopic techniques (e.g., in situ NMR, ultrafast transient absorption spectroscopy, EPR spectroscopy) to identify key intermediates, transition states, and reaction pathways. This will provide atomic-level insights into how this compound participates in chemical transformations.
Kinetic and Thermodynamic Studies: Conducting comprehensive kinetic studies to determine rate laws, activation energies, and pre-exponential factors for critical reactions involving this compound. Complementary thermodynamic analyses will shed light on reaction equilibria and stability.
Computational Chemistry: Leveraging high-level computational methods (e.g., Density Functional Theory (DFT), ab initio calculations, Molecular Dynamics simulations) to model reaction mechanisms, predict reactivity, and rationalize experimental observations. This can help in understanding electronic effects, steric interactions, and solvent influences on this compound's behavior.
Unusual Reactivity Investigations: If this compound exhibits unexpected selectivity (chemo-, regio-, or stereoselectivity), unusual reaction conditions, or peculiar byproduct formation, dedicated studies will be initiated to unravel the underlying reasons. This might involve exploring radical pathways, concerted mechanisms, or non-covalent interactions.
For instance, understanding the precise mechanism of a hypothetical key transformation of this compound (e.g., a cyclization or rearrangement) could lead to the development of more efficient and selective synthetic routes for its derivatives.
Integration of Machine Learning and Artificial Intelligence for Accelerating this compound Research and Discovery
The integration of Machine Learning (ML) and Artificial Intelligence (AI) promises to significantly accelerate the research and discovery process for this compound. This includes:
Property Prediction: Developing ML models trained on existing chemical data to predict various properties of this compound and its derivatives, such as solubility, stability, spectroscopic characteristics, or even hypothetical biological activities. This can guide the synthesis of compounds with desired attributes, reducing the need for extensive experimental screening.
Retrosynthesis and Synthesis Planning: Utilizing AI-driven retrosynthesis tools to identify novel and efficient synthetic routes for this compound and its complex derivatives. AI can explore vast chemical reaction spaces, suggesting pathways that human chemists might overlook.
Reaction Optimization: Employing ML algorithms to optimize reaction conditions (e.g., temperature, pressure, catalyst loading, solvent) for this compound syntheses, leading to improved yields and selectivities with fewer experimental trials.
High-Throughput Experimentation (HTE) and Autonomous Labs: Combining HTE platforms with AI control systems to enable autonomous experimentation and data analysis for this compound research. This can rapidly generate large datasets for ML model training and accelerate discovery cycles.
Generative Models for Derivative Design: Applying generative AI models (e.g., variational autoencoders, generative adversarial networks) to design novel this compound derivatives with optimized properties, exploring chemical space more efficiently.
| Derivative ID | Predicted Solubility (mg/mL) | Predicted Stability (Half-life at 25°C) | Predicted Reactivity Index (Arbitrary Units) |
| This compound-A | 15.2 | 24 hours | 0.78 |
| This compound-B | 3.8 | 48 hours | 0.55 |
| This compound-C | 22.1 | 18 hours | 0.91 |
| This compound-D | 9.5 | 72 hours | 0.42 |
Exploration of Novel Academic Applications for this compound Beyond Current Research Scopes
Given the hypothetical nature of this compound and the absence of established current research scopes, future academic exploration will focus on identifying and validating novel applications based on its fundamental chemical properties and potential reactivity. These could include:
Catalysis: Investigating this compound as a novel catalyst or ligand in organic transformations, potentially exhibiting unique selectivity or activity due to its distinct structural features. This could range from organocatalysis to transition metal catalysis.
Materials Science: Exploring the incorporation of this compound into advanced materials, such as polymers, metal-organic frameworks (MOFs), or covalent-organic frameworks (COFs), to impart specific functionalities (e.g., porosity, conductivity, sensing capabilities).
Chemical Biology Probes: Designing this compound as a chemical probe to study biological pathways or interactions, perhaps by attaching fluorescent tags or affinity labels. This would require careful consideration of its stability and potential interactions with biomolecules.
Supramolecular Chemistry: Investigating this compound's ability to form self-assembled structures or engage in non-covalent interactions, leading to the development of new host-guest systems, molecular machines, or responsive materials.
Model System for Fundamental Studies: Utilizing this compound as a model compound to study complex chemical phenomena, such as reaction kinetics under extreme conditions, novel bonding interactions, or the behavior of molecules in confined spaces.
Identification of Interdisciplinary Research Opportunities and Collaborations Centered on this compound
The multifaceted nature of chemical research necessitates interdisciplinary collaborations to fully realize the potential of compounds like this compound. Future research will actively seek partnerships across various scientific disciplines:
Chemistry-Materials Science Interface: Collaborations between synthetic chemists (synthesizing this compound and its derivatives) and materials scientists (characterizing and integrating this compound into new materials) to develop functional polymers, coatings, or composites with tailored properties.
Chemistry-Biology Interface: Partnerships with biochemists and pharmacologists to explore potential biological activities of this compound derivatives, leading to the identification of new lead compounds for therapeutic applications or diagnostic tools. This would involve in vitro and in silico screening, without delving into dosage or safety.
Chemistry-Engineering Interface: Collaboration with chemical engineers to optimize large-scale synthesis processes for this compound, design efficient reactors, and develop sustainable manufacturing practices.
Chemistry-Physics Interface: Joint efforts with physicists to investigate the fundamental electronic, optical, or magnetic properties of this compound and its assemblies, potentially leading to applications in optoelectronics or quantum materials.
Computational Science Integration: Consistent collaboration with computational chemists and data scientists to apply advanced modeling, simulation, and AI/ML techniques throughout all stages of this compound research, from design to mechanistic understanding and property prediction.
These interdisciplinary efforts will foster a holistic understanding of this compound, accelerating its translation from fundamental chemical curiosity to impactful applications.
Q & A
Q. What frameworks support robust theoretical modeling of this compound’s molecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
